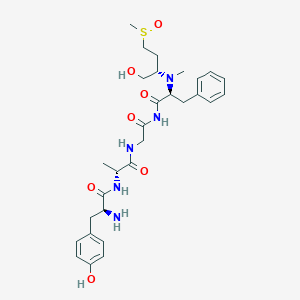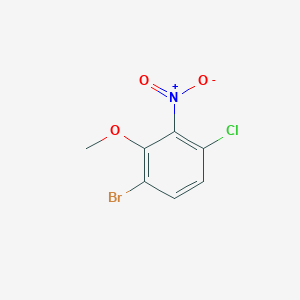
6-Bromo-3-chloro-2-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-2-nitroanisole is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of anisole, where the methoxy group is substituted with bromine, chlorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-nitroanisole typically involves multiple steps, starting from anisole. The general synthetic route includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole is then subjected to bromination using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Finally, the brominated product is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloro-2-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Substituted Anisoles: Nucleophilic substitution leads to various substituted anisoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-2-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (nitro, bromo, and chloro) on the aromatic ring influence its reactivity and binding affinity to biological molecules. These interactions can lead to inhibition of enzymes or modulation of receptor activities, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-chloro-6-nitroanisole: Similar structure but different substitution pattern.
4-Bromo-3-nitroanisole: Lacks the chlorine substituent.
3-Chloro-4-nitroanisole: Lacks the bromine substituent.
Uniqueness
6-Bromo-3-chloro-2-nitroanisole is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H5BrClNO3 |
|---|---|
Peso molecular |
266.47 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
Clave InChI |
YVUXRKOZXUCXIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1[N+](=O)[O-])Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


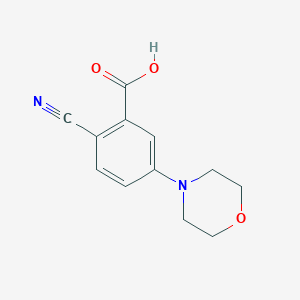

![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
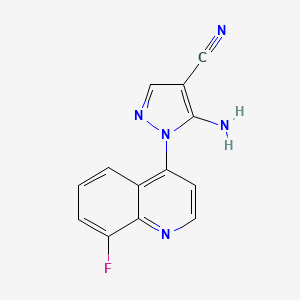
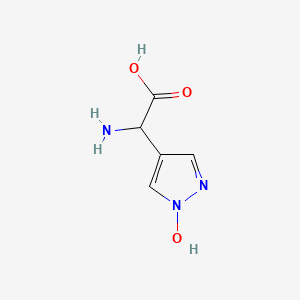
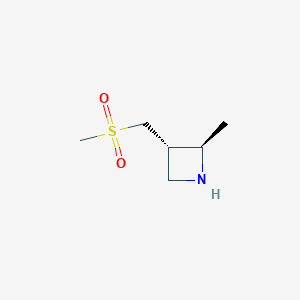
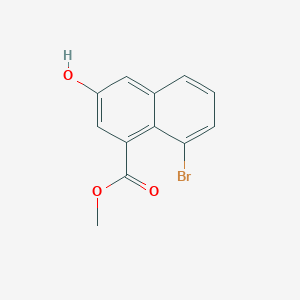
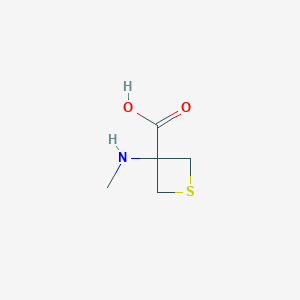

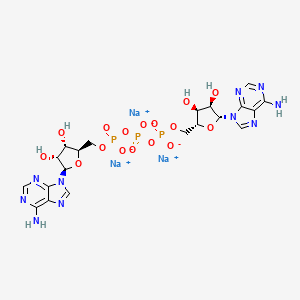

![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
